molecular formula C25H26N4O2 B3852544 1-[[3-(1-Benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidine-4-carboxamide

1-[[3-(1-Benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidine-4-carboxamide

Cat. No.: B3852544
M. Wt: 414.5 g/mol
InChI Key: BFRNIDNIZVEICU-UHFFFAOYSA-N
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Description

1-[[3-(1-Benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidine-4-carboxamide is a complex organic compound that features a benzofuran moiety, a pyrazole ring, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-(1-Benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated synthesis platforms to streamline the process.

Mechanism of Action

The mechanism of action of 1-[[3-(1-Benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes involved in oxidative stress, while the pyrazole ring can inhibit specific kinases involved in cell signaling . The piperidine carboxamide group may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[3-(1-Benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidine-4-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall bioactivity and potential therapeutic applications. This combination allows for a multifaceted approach to targeting various biological pathways, making it a promising candidate for drug development .

Properties

IUPAC Name

1-[[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c26-25(30)19-10-12-28(13-11-19)16-21-17-29(15-18-6-2-1-3-7-18)27-24(21)23-14-20-8-4-5-9-22(20)31-23/h1-9,14,17,19H,10-13,15-16H2,(H2,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRNIDNIZVEICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CN(N=C2C3=CC4=CC=CC=C4O3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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